molecular formula C5H11NO B2824609 (3S)-3-methylpyrrolidin-3-ol CAS No. 1312756-35-6

(3S)-3-methylpyrrolidin-3-ol

Cat. No.: B2824609
CAS No.: 1312756-35-6
M. Wt: 101.149
InChI Key: ILBDVRCFTYQLOE-YFKPBYRVSA-N
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Description

Overview of Pyrrolidine (B122466) Heterocycles in Modern Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and biologically active compounds. mdpi.comwikipedia.orgresearchgate.netnih.gov This prevalence stems from its unique physicochemical properties, including its non-planar structure which allows for a greater exploration of three-dimensional space, a key factor in molecular recognition and biological activity. nih.gov The pyrrolidine scaffold is found in alkaloids like nicotine (B1678760) and hygrine, as well as in the amino acids proline and hydroxyproline. wikipedia.org In medicinal chemistry, the incorporation of a pyrrolidine ring into a drug molecule can enhance properties such as water solubility. researchgate.net Consequently, pyrrolidine derivatives have been developed for a wide range of therapeutic applications, including antiviral, antibacterial, anticancer, and antidiabetic agents. mdpi.combohrium.comtandfonline.com

Importance of Chiral Pyrrolidinols as Privileged Scaffolds in Asymmetric Synthesis

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that can bind to a variety of biological targets with high affinity. researchgate.netmdpi.combenthamscience.com The pyrrolidine ring is considered one such privileged scaffold. nih.gov When a hydroxyl group is introduced onto the pyrrolidine ring, forming a pyrrolidinol, the synthetic utility and potential for creating stereochemical complexity increases significantly.

Chiral pyrrolidinols, which possess a defined stereochemistry at one or more carbon atoms, are particularly valuable in asymmetric synthesis. nih.govmdpi.com Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in pharmacology as different enantiomers can have vastly different biological activities. nih.gov Chiral pyrrolidinols serve as versatile building blocks and organocatalysts, enabling the synthesis of complex chiral molecules with high levels of stereocontrol. mdpi.comrsc.org Their rigid, well-defined three-dimensional structure allows for effective transfer of chirality during a chemical reaction.

Academic Research Context of (3S)-3-Methylpyrrolidin-3-ol

This compound is a specific chiral pyrrolidinol that has garnered attention in academic and industrial research. Its structure features a pyrrolidine ring with a methyl group and a hydroxyl group attached to the same stereocenter at the 3-position, with the (S)-configuration. This specific arrangement of functional groups makes it a valuable chiral building block for the synthesis of more complex molecules. evitachem.comcalpaclab.com Research involving this compound often focuses on its incorporation into novel compounds with potential therapeutic applications or its use as a ligand in asymmetric catalysis. evitachem.com The hydrochloride salt of this compound is also frequently used in research settings. google.comsigmaaldrich.comchemshuttle.com

Historical Development and Foundational Synthetic Approaches to Pyrrolidinol Derivatives

The synthesis of pyrrolidine and its derivatives has a rich history, with methods evolving from classical approaches to modern, highly selective catalytic reactions. Early methods often involved the treatment of compounds like 4-chlorobutan-1-amine (B1590077) with a strong base. wikipedia.org Industrially, pyrrolidine is produced by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures. wikipedia.org

The development of synthetic methods for chiral pyrrolidinols has been a significant area of research. Foundational approaches often relied on starting materials from the "chiral pool," such as the naturally occurring amino acid proline and its derivative, 4-hydroxyproline. mdpi.com These readily available chiral molecules can be converted into a variety of chiral pyrrolidinol derivatives through well-established chemical transformations.

More advanced and versatile methods have since been developed, including:

Asymmetric [3+2] Cycloadditions: This powerful strategy allows for the direct construction of the pyrrolidine ring with control over multiple stereocenters. acs.org

Organocatalysis: The use of small organic molecules, often derived from proline or prolinol, to catalyze enantioselective reactions has become a cornerstone of modern asymmetric synthesis. mdpi.com

Reductive Amination Cascades: These methods allow for the stereoselective synthesis of pyrrolidines from acyclic precursors. organic-chemistry.org

Asymmetric Lithiation: This technique involves the deprotonation of an N-protected pyrrolidine with a chiral base, followed by reaction with an electrophile, to create a chiral center. whiterose.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDVRCFTYQLOE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3s 3 Methylpyrrolidin 3 Ol and Its Stereoisomers

De Novo Stereoselective Construction of the Pyrrolidine (B122466) Ring System

De novo synthesis offers the advantage of constructing the pyrrolidine ring with high stereocontrol, allowing for the precise placement of substituents. Several powerful strategies have been developed to achieve this, including cycloadditions, asymmetric hydrogenations, chemoenzymatic methods, and ring-closing metathesis.

Asymmetric 1,3-Dipolar Cycloaddition Strategies for Pyrrolidinol Formation

Asymmetric 1,3-dipolar cycloaddition is a powerful method for the enantioselective synthesis of five-membered heterocycles like pyrrolidines. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. wikipedia.org The use of chiral catalysts or auxiliaries allows for the control of stereochemistry during the ring formation.

For instance, the reaction of an azomethine ylide with an α,β-unsaturated ester can be catalyzed by a chiral metal complex, such as those derived from copper or silver, to produce highly functionalized pyrrolidines with excellent diastereo- and enantioselectivity. researchgate.net A practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related pyrrolidinol, has been achieved via a 1,3-dipolar cycloaddition reaction between an achiral ylide precursor and a dipolarophile bearing a chiral auxiliary. acs.org This approach highlights the utility of this strategy for producing chiral pyrrolidinols that are valuable intermediates for bioactive molecules. acs.org

Table 1: Examples of Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidinol Synthesis

Dipole PrecursorDipolarophileCatalyst/AuxiliaryProductStereoselectivityReference
N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine(E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultamChiral Sultam Auxiliary(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-olHigh diastereoselectivity acs.org
Imino estersα,β-Unsaturated pyrazoleamides(R)-DM-BINAP/Cu(CH3CN)4BF4Highly functionalized pyrrolidinesexo-selective researchgate.net
Azomethine ylidesBenzosultam-3-ylidenesAgOAc/ip-FOXAPexo-CycloadductsHigh diastereo- and enantioselectivity researchgate.net

Catalytic Asymmetric Hydrogenation Routes to Chiral Pyrrolidine Precursors

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for establishing stereocenters. This strategy is widely used to prepare chiral precursors that can be subsequently cyclized to form pyrrolidines. The hydrogenation of prochiral olefins, imines, or ketones using chiral transition metal catalysts, often based on rhodium, iridium, or ruthenium, can provide access to enantiomerically enriched amines and alcohols. ajchem-b.comacs.org

For example, the asymmetric hydrogenation of substituted pyrroles can yield chiral pyrrolidines directly. nih.gov Rhodium complexes with chiral diphosphine ligands, such as those derived from pyrrolidine, have been shown to be effective catalysts for the asymmetric hydrogenation of prochiral olefins. acs.org Iridium-catalyzed asymmetric hydrogenation is particularly valuable for producing enantiomerically enriched nitrogen-containing heterocycles. ajchem-b.com These chiral hydrogenated products serve as key intermediates that can be further elaborated to afford the target (3S)-3-methylpyrrolidin-3-ol.

Table 2: Catalytic Asymmetric Hydrogenation for Chiral Pyrrolidine Precursors

SubstrateCatalyst SystemProduct TypeEnantioselectivity (ee)Reference
QuinolinesIridium/(R)-MeO-BIPHEPChiral Tetrahydroquinolinesup to 96% ajchem-b.com
α-Amino ketonesChiral Spiro Iridium CatalystsChiral β-Amino Alcoholsup to 99.9% ajchem-b.com
2-Substituted and 2,3-disubstituted indolesPalladium(II) trifluoroacetate/(R)-H8-BINAPEnantioenriched Indolinesup to 98% nih.gov

Chemoenzymatic Synthesis of Methylated Pyrrolidinols

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the efficiency of chemical reactions to create stereochemically complex molecules. Enzymes, such as lipases and aldolases, can be employed for kinetic resolutions or asymmetric transformations to generate chiral building blocks for pyrrolidinol synthesis. researchgate.net

A notable example is the chemoenzymatic synthesis of (2S,3S)-2-methylpyrrolidin-3-ol. e-bookshelf.de This process can involve an initial aldol (B89426) addition catalyzed by an aldolase (B8822740), such as fructose-1,6-bisphosphate aldolase (FSA) or DERA from Thermotoga maritima, followed by an intramolecular reductive amination. csic.es For instance, N-Cbz-protected amino aldehydes can react with simple ketones in the presence of an FSA variant to produce aldol adducts, which are then cyclized and reduced to the desired methylated pyrrolidinols. csic.es Lipases are also widely used for the kinetic resolution of racemic pyrrolidinol precursors through enantioselective acylation. researchgate.net

Ring-Closing Metathesis and Related Cyclization Reactions in Pyrrolidinol Synthesis

Ring-closing metathesis (RCM) has become a powerful tool for the construction of cyclic compounds, including pyrrolidines. tandfonline.comtandfonline.com This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts, involves the intramolecular cyclization of a diene or an enyne. acs.orgorganic-chemistry.org

The synthesis of chiral pyrrolidine derivatives can be achieved through the RCM of acyclic precursors containing both an amine and two olefinic or an olefinic and an alkynyl group. acs.orgorganic-chemistry.org The versatility of this method allows for the synthesis of a variety of substituted pyrrolidines. For example, diallylamine (B93489) derivatives can be efficiently cyclized to form the pyrrolidine core. tandfonline.com Furthermore, ring-closing enyne metathesis (RCEM) provides access to pyrrolidines containing a conjugated diene moiety, which can be a handle for further functionalization. organic-chemistry.orgresearchgate.net

Chiral Pool-Based Syntheses of this compound Analogues

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. This strategy leverages the existing stereocenters of the starting material to construct the target molecule, often simplifying the synthetic route.

Derivation from Natural Amino Acids (e.g., L-Malic Acid, L-Glutamic Acid)

Natural α-amino acids and other chiral compounds like L-malic acid are excellent starting points for the synthesis of chiral pyrrolidines. google.com

L-Malic Acid: The synthesis of (3S)-3-methylpyrrolidine alkaloids has been accomplished starting from (S)-malic acid. researchgate.net A synthetic route to a key intermediate for the drug CP-690,550, N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, was developed using L-malic acid as the chiral pool starting material. koreascience.krresearchgate.net This demonstrates the utility of L-malic acid in constructing complex chiral amine scaffolds.

L-Glutamic Acid: L-glutamic acid is another versatile chiral starting material. For example, (S)-3-hydroxypyrrolidine can be synthesized from L-glutamic acid through a series of transformations including esterification, lactam cyclization, and reduction. google.com This approach has been utilized for the synthesis of various pyrrolidinol derivatives. google.co.ug

Table 3: Chiral Pool Synthesis of Pyrrolidine Derivatives

Starting MaterialTarget/IntermediateKey StepsReference
(S)-Malic Acid(R)-2-methylsuccinate dimethyl esterDiastereoselective methylation, reductive dehydroxylation researchgate.net
L-Malic AcidN-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidineMulti-step synthesis koreascience.krresearchgate.net
L-Glutamic Acid(S)-3-HydroxypyrrolidineEsterification, lactam cyclization, reduction google.com

Utilization of Other Chiral Precursors (e.g., (S)-Diethylmalate, (S)-Pyroglutaminol)

The "chiral pool" provides a powerful and economical approach to asymmetric synthesis, utilizing readily available, enantiomerically pure natural products as starting materials. (S)-Malic acid and (S)-pyroglutamic acid derivatives are prominent examples of such precursors for constructing chiral pyrrolidines.

An efficient stereoselective synthesis of (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been demonstrated starting from (S)-diethylmalate. therachem.netacs.org This approach leverages the inherent chirality of the malate (B86768) starting material to establish the stereocenters in the final pyrrolidine product. therachem.netmolaid.com A related strategy involves the diastereoselective methylation of dimethyl (S)-malate to produce (R)-2-methylsuccinate, which serves as a key intermediate for various (R)-3-methylpyrrolidine alkaloids. researchgate.net

(S)-Pyroglutaminol, derived from (S)-pyroglutamic acid, is another versatile chiral building block. Methodologies have been developed for the synthesis of related chiral piperidine (B6355638) structures, which can be conceptually adapted for pyrrolidines. For instance, (S)-pyroglutaminol can be condensed with benzaldehyde (B42025) to form a rigid bicyclic intermediate. nih.govacs.org Subsequent stereocontrolled alkylation at the C3 position (adjacent to the carbonyl group) with a methylating agent like iodomethane, followed by reduction and ring manipulation, can yield the desired methyl-substituted heterocyclic scaffold. nih.govacs.org

Modification and Derivatization of Pre-formed Pyrrolidine Scaffolds

Instead of building the ring from an acyclic precursor, many synthetic routes involve the modification of an existing pyrrolidine or pyrrolidinone ring. This allows for the late-stage introduction of key functional groups.

Introducing a methyl group at the C3 position of a pre-formed pyrrolidine ring with stereocontrol is a critical transformation. Modern catalytic methods offer elegant solutions. For example, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can provide direct access to C3-alkylated pyrrolidines using specific nickel catalysts and chiral ligands. organic-chemistry.org

Another effective strategy involves the alkylation of activated pyrrolidine precursors. In a synthesis of a related piperidine, a bicyclic lactam derived from (S)-pyroglutaminol was deprotonated with a strong base like lithium diisopropylamide (LDA) and then alkylated with iodomethane. nih.govacs.org This reaction proceeds with a degree of diastereoselectivity, allowing for the separation of the desired isomer. nih.govacs.org This principle of alkylating an enolate formed from a pyrrolidinone is a common and powerful method for C3-functionalization.

The nitrogen atom of the pyrrolidine ring is frequently substituted, with the N-methyl group being a common feature in many biologically active molecules. Reductive alkylation (or reductive amination) is a highly efficient and widely used method for this transformation. This process typically involves reacting the secondary amine of the pyrrolidine ring with an aldehyde (e.g., formaldehyde (B43269) for methylation) to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. vulcanchem.comresearchgate.net

A practical, industrial-scale process for the N-methylation of (3R)-pyrrolidin-3-ol has been developed using formaldehyde in the presence of a platinum-on-carbon (Pt/C) catalyst under hydrogen pressure. google.com This method provides high yields and purity, making it suitable for large-scale manufacturing. google.com The reaction can be performed at moderate temperatures and pressures, demonstrating its efficiency and scalability. google.com

Table 1: Conditions for N-Methylation of (3R)-pyrrolidin-3-ol via Reductive Alkylation google.com
ParameterCondition
Substrate(3R)-pyrrolidin-3-ol
ReagentParaformaldehyde (as formaldehyde source)
Catalyst5% Platinum on Carbon (Pt/C)
SolventMethanol
Temperature20 °C
Hydrogen Pressure0.4 to 0.5 MPa
YieldUp to 93%
PurityUp to 99.5%

The incorporation of halogen atoms, particularly fluorine, into drug candidates is a prevalent strategy in modern medicinal chemistry. researchgate.net Halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov The introduction of a halogen can lead to favorable intermolecular interactions, most notably halogen bonding. researchgate.netacs.org

A halogen bond (X-bond) is a noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis basic site. nih.gov This interaction is directional and can contribute significantly to the binding energy of a ligand in a protein's active site. researchgate.netnih.gov Fluorine, being the most electronegative element, can also form weak hydrogen bonds and alter the conformation of the molecule. nih.gov While specific syntheses of halogenated this compound are not broadly detailed, the strategic importance is clear from related structures. For example, pyrrolidine-based inhibitors containing difluoro-substituted moieties have been developed for various biological targets. nih.gov The introduction of fluorine into the pyrrolidinol scaffold could therefore be a key step in optimizing its pharmacological profile.

Reductive Alkylation for N-Methylation and Other N-Substitutions

Process Development and Scalable Synthesis of Chiral Pyrrolidinols

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires significant development and optimization. The goal is to create a process that is not only high-yielding but also cost-effective, safe, robust, and environmentally sustainable. acs.orgacs.org A key aspect of process development is the minimization or complete elimination of chromatographic purification steps, which are often impractical and expensive at scale. acs.org

Reaction optimization is a critical component of process development, focusing on fine-tuning various parameters to achieve the desired outcome with maximum efficiency and minimal cost. whiterose.ac.uk Key variables that are typically optimized include temperature, pressure, reactant concentrations, catalyst loading, and reaction time. whiterose.ac.uk

The industrial synthesis of (3R)-1-methylpyrrolidin-3-ol provides an excellent case study. google.com The process was optimized for key manufacturing considerations.

Table 2: Optimization Parameters for Industrial Synthesis google.comwhiterose.ac.uk
ParameterConsideration for OptimizationExample from (3R)-1-methylpyrrolidin-3-ol Synthesis google.com
TemperatureBalancing reaction rate with selectivity and stability. Higher temperatures increase rates but can lead to side products. The reaction is run at a mild 20 °C, likely to maximize selectivity and prevent catalyst degradation.
PressureFor gas-phase reactions, higher pressure increases concentration and reaction rate. A moderate hydrogen pressure (0.4-0.5 MPa) is used, sufficient to drive the hydrogenation without requiring specialized high-pressure reactors.
Catalyst LoadingMinimizing the amount of expensive catalyst (e.g., platinum) without compromising reaction time or conversion.A low loading of 5% Pt/C is used, balancing cost with catalytic efficiency.
Reactant StoichiometryUsing a slight excess of a less expensive reagent to ensure complete conversion of a valuable substrate.A small excess (1.05 equivalents) of formaldehyde is used to drive the reaction to completion.
Solvent ChoiceSelecting a solvent that ensures solubility, is easily removed, and has a favorable safety and environmental profile.Methanol is used as the solvent, which is effective and can be removed via distillation.

Through systematic optimization of such parameters, often employing statistical methods like Design of Experiments (DoE), a manufacturing process can be rendered highly efficient, reliable, and economically viable. whiterose.ac.uk

Green Chemistry Approaches in Pyrrolidinol Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of pyrrolidinols, including this compound and its stereoisomers. These methodologies aim to reduce environmental impact by utilizing milder reaction conditions, renewable resources, and less hazardous materials, while often improving efficiency and selectivity. Key strategies include biocatalysis, the use of alternative energy sources, and the application of eco-friendly catalysts and solvents.

Biocatalysis and Chemoenzymatic Synthesis

Biocatalysis has emerged as a powerful tool in the stereoselective synthesis of chiral pyrrolidinols. Enzymes operate under mild conditions, typically in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity, which minimizes the need for protecting groups and reduces waste.

A notable chemoenzymatic strategy involves a two-step process for preparing functionalized N-heterocycles. csic.es This process begins with a biocatalytic aldol addition, followed by a chemical intramolecular reductive amination. csic.es Aldolases, such as 2-deoxy-D-ribose-5-phosphate aldolase (DERA) and engineered variants of D-fructose-6-phosphate aldolase (FSA), have been successfully employed. csic.es For instance, DERA from Thermotoga maritima (DERATma) can catalyze the aldol addition of ethanal to N-Cbz-protected amino aldehydes. csic.es The resulting aldol adduct is then cyclized via intramolecular reductive amination using a palladium on charcoal (Pd/C) catalyst and hydrogen gas to yield the desired pyrrolidinol. csic.es This method has been used to synthesize (2S,3S)-2-methylpyrrolidin-3-ol from (S)-N-Cbz-alaninal. csic.es

The synthetic utility of aldolases is highlighted by their ability to accept simple aliphatic ketones like propanone and butanone as nucleophiles, leading to a variety of substituted pyrrolidines and piperidines with high stereoselectivity (96–98% ee and >97:3 dr).

Table 1: Biocatalytic Aldol Addition for Pyrrolidinol Precursors

Enzyme Nucleophile Electrophile Product (after reductive amination) Reference
DERATma Ethanal (S)-N-Cbz-alaninal (2S,3S)-2-methylpyrrolidin-3-ol csic.es
FSA Variants Propanone N-Cbz-3-aminopropanal (3S,5R)-5-methylpyrrolidin-3-ol csic.es
DERATma Ethanal N-Cbz-2-aminoethanal (R)-pyrrolidin-3-ol csic.es

Note: This table presents the final heterocyclic product after the two-step chemoenzymatic sequence.

Lipases are another class of enzymes widely used in green chemistry, particularly for the kinetic resolution of racemic mixtures. For example, lipase (B570770) B from Candida antarctica has been used for the enzymatic ammonolysis of ethyl (±)-4-chloro-3-hydroxybutanoate, a key step in the chemoenzymatic synthesis of both enantiomers of pyrrolidin-3-ol. yunuochemical.com Similarly, lipases from Pseudomonas fluorescens have been used to resolve N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine via acylation in an organic solvent. researchgate.net

Alternative Energy Sources and Catalysts

Beyond biocatalysis, other green techniques are being implemented. The use of alternative energy sources like ultrasound and microwaves can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. An ultrasound-promoted, one-pot synthesis of N-substituted 5-(3,3,3-trifluoro-2-oxopropylidene)pyrrolidin-2-ones has been developed using ethanol (B145695) as a green solvent. scilit.com This method avoids hazardous solvents and demonstrates the efficiency of sonochemistry in heterocyclic synthesis. scilit.com

The development of novel, environmentally benign catalysts is also a cornerstone of green pyrrolidinol synthesis. In the synthesis of related pyrrolidinone structures, β-cyclodextrin has been employed as a biodegradable, supramolecular catalyst. nih.govrsc.org This approach facilitates one-pot, three-component reactions in a water-ethanol mixture at room temperature, eliminating the need for toxic metal catalysts and organic solvents. nih.govrsc.org Such principles are transferable to the synthesis of other pyrrolidine derivatives.

Table 2: Examples of Green Chemistry Techniques in Pyrrolidine Derivative Synthesis

Technique Reaction Key Features Solvent Reference
Ultrasound Promotion Synthesis of N-substituted pyrrolidin-2-ones One-pot, facile procedure Ethanol scilit.com
Supramolecular Catalysis Synthesis of substituted pyrrolidine-2-ones Use of β-cyclodextrin as a biodegradable catalyst; metal-free Water-Ethanol nih.govrsc.org

These green chemistry approaches represent significant progress toward the sustainable production of this compound and other valuable pyrrolidine stereoisomers. By integrating biocatalysis, alternative energy sources, and eco-friendly catalytic systems, chemists can design synthetic routes that are not only efficient and selective but also align with the principles of environmental stewardship.

Stereocontrol Mechanisms and Enantioselective Strategies in 3s 3 Methylpyrrolidin 3 Ol Synthesis

Role of Chiral Auxiliaries in Diastereoselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This strategy relies on the steric and electronic properties of the auxiliary to create a chiral environment that favors the formation of one diastereomer over the other.

Chiral auxiliaries have proven effective in guiding the stereochemistry of cycloaddition and alkylation reactions to form substituted pyrrolidines. nih.gov For instance, the use of Oppolzer's camphorsultam, which is available in both enantiomeric forms, can direct the absolute facial selectivity of cycloaddition reactions. nih.gov This auxiliary not only controls the stereochemistry but also serves as a convenient handle for purification and further chemical modifications. nih.gov The resulting cycloadducts and their derivatives are enantiomerically pure, a fact that can be confirmed by techniques such as chiral High-Performance Liquid Chromatography (HPLC). nih.gov

In the context of synthesizing pyrrolidine (B122466) structures, chiral auxiliaries attached to an azomethine ylide can be used to control the stereochemistry of [3+2] cycloaddition reactions. nih.gov This approach is particularly useful when the substrates contain Lewis-basic heteroatoms that could otherwise interfere with metal-ligand complex formation in catalyzed reactions. nih.gov The auxiliary effectively shields one face of the reactive intermediate, leading to a highly diastereoselective cycloaddition.

Similarly, chiral sulfinamides have been employed as auxiliaries in the synthesis of pyrrolidine alkaloids. The addition of Grignard reagents to chiral N-tert-butanesulfinyl imines derived from 4-halobutanal proceeds with high diastereoselectivity, governed by the configuration of the sulfur atom in the sulfinyl group. ua.es Subsequent removal of the sulfinyl group under acidic conditions triggers the formation of the pyrrolidine ring through intramolecular N-alkylation. ua.es This method has been successfully applied to the synthesis of various 2-substituted pyrrolidines. ua.es

The classical method of resolution via diastereomeric salt formation remains a viable strategy for obtaining enantiomerically pure compounds. ru.nl This technique involves reacting a racemic mixture of a chiral acid or base with an enantiomerically pure resolving agent, which is also a base or an acid, respectively. libretexts.org This reaction produces a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org These differences allow for their separation by methods like fractional crystallization or chromatography. libretexts.orggoogle.com

Once the diastereomeric salts are separated, the chiral resolving agent can be removed to yield the individual, enantiomerically pure forms of the original compound. libretexts.org For example, a racemic mixture of a chiral amine can be resolved by reacting it with an enantiopure chiral acid like (+)-tartaric acid. libretexts.org The resulting diastereomeric salts can then be separated, and the pure enantiomers of the amine can be recovered by treatment with a base. libretexts.org While effective, a key limitation of this method is that the theoretical maximum yield for the desired enantiomer is 50%. However, techniques like crystallization-induced asymmetric transformations can sometimes be employed to improve the yield of the desired diastereomer. ethernet.edu.et

Method Description Key Feature
Auxiliary-Controlled Reactions A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.High diastereoselectivity is achieved through steric and electronic control by the auxiliary.
Separation of Diastereomeric Salts A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which are then separated based on their different physical properties.Allows for the resolution of racemates into pure enantiomers.

Auxiliary-Controlled Cycloadditions and Alkylations

Asymmetric Catalysis for the Direct Generation of (3S)-3-Methylpyrrolidin-3-ol and its Analogues

Asymmetric catalysis offers a more efficient and atom-economical approach to synthesizing enantiomerically pure compounds. In this strategy, a small amount of a chiral catalyst is used to generate large quantities of a chiral product. This field is broadly divided into organocatalysis and metal-catalyzed reactions.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. L-proline and its derivatives have emerged as powerful catalysts for a variety of reactions, including the aldol (B89426) and Mannich reactions, which can be used to construct the pyrrolidine scaffold. mdpi.comcaltech.edumdpi.comnih.gov

Proline-based catalysts operate through the formation of a nucleophilic enamine intermediate with a carbonyl compound. nih.gov The chirality of the proline catalyst directs the subsequent addition to an electrophile, leading to the formation of a new stereocenter with high enantioselectivity. acs.org The design of proline derivatives often involves modifying the pyrrolidine ring or the carboxylic acid group to fine-tune the catalyst's reactivity and selectivity. mdpi.commdpi.comnih.gov For example, the incorporation of a triazole moiety can enhance the rigidity of the transition state through hydrogen bonding, potentially increasing stereoselectivity. mdpi.com Computational studies have been instrumental in understanding the mechanisms of proline-catalyzed reactions and in predicting the stereochemical outcomes with different catalyst derivatives. nih.govacs.org

Thiourea-based organocatalysts represent another important class. wiley-vch.de These catalysts function as hydrogen-bond donors, activating electrophiles and organizing the transition state to achieve high levels of stereocontrol. wiley-vch.de The development of bifunctional catalysts, which contain both a hydrogen-bond donor (like thiourea) and a basic site (like a tertiary amine), has led to highly efficient and selective reactions.

Organocatalyst Type Mechanism of Action Example Application
L-Proline Analogues Formation of a chiral enamine intermediate. nih.govAsymmetric aldol and Mannich reactions. mdpi.comcaltech.edu
Thiourea (B124793) Catalysts Activation of electrophiles through hydrogen bonding. wiley-vch.deAsymmetric Strecker and cycloaddition reactions. wiley-vch.de

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the development of chiral metal complexes has enabled a vast array of asymmetric transformations. arabjchem.org Metals like palladium, ruthenium, and rhodium, when combined with chiral ligands, can catalyze the synthesis of pyrrolidine derivatives with excellent enantioselectivity. nih.govunimi.it

Palladium-catalyzed reactions, such as allylic alkylation and carboamination, are powerful methods for constructing C-C and C-N bonds. unimi.itcore.ac.ukunipr.it The enantioselectivity of these reactions is controlled by the chiral ligand, which coordinates to the metal center and creates a chiral environment around the reactive site. umich.edu

Ruthenium complexes are known for their versatility in catalysis, participating in reactions like hydrogenation, dehydrogenation, and transfer hydrogenation. arabjchem.org Chiral ruthenium catalysts have been successfully employed in the asymmetric hydrogenation of prochiral olefins and ketones, which can be key steps in the synthesis of chiral pyrrolidinols. arabjchem.org

Rhodium catalysis is particularly prominent in the asymmetric hydrogenation of olefins. nih.govmdpi.com Chiral rhodium complexes, often featuring phosphorus-based ligands, can achieve exceptionally high enantioselectivities in the reduction of prochiral enamides and dehydroamino acids, providing access to chiral amine-containing building blocks. nih.govmdpi.com

The success of metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand. oup.comresearchgate.net The ligand's structure dictates the steric and electronic properties of the metal complex, which in turn controls its catalytic activity and selectivity. A vast number of chiral ligands have been developed, often featuring elements of central, axial, or planar chirality. nih.govmdpi.com

For pyrrolidine synthesis, ligands incorporating a pyrrolidine scaffold have been of particular interest. nih.govmdpi.com These ligands can be synthesized from readily available chiral starting materials like (S)-proline. The modular nature of many ligand syntheses allows for the systematic variation of steric and electronic properties to optimize performance for a specific reaction.

The evaluation of a new ligand typically involves screening its performance in a benchmark reaction, such as the asymmetric hydrogenation of a standard substrate. nih.govmdpi.com Key parameters that are assessed include conversion, enantiomeric excess (ee), and turnover number (TON) or turnover frequency (TOF). The data obtained from these evaluations provide valuable insights into the structure-activity and structure-selectivity relationships, guiding the further refinement of ligand design.

For example, ferrocene-based ligands containing a pyrrolidine unit have been developed and applied in rhodium-catalyzed asymmetric hydrogenation. nih.govmdpi.com These ligands, which can possess multiple elements of chirality, have demonstrated excellent enantioselectivities (up to >99.9% ee) in the hydrogenation of α-dehydroamino acid esters. nih.govmdpi.com The combination of planar chirality from the ferrocene (B1249389) backbone, central chirality from the pyrrolidine ring, and axial chirality from appended binaphthyl groups creates a highly effective chiral pocket around the metal center. nih.govmdpi.com

Metal-Catalyzed Asymmetric Reactions (e.g., Palladium, Ruthenium, Rhodium)

Enantioselective Reductions and Functionalizations

The creation of the stereocenter in this compound and related structures often relies on enantioselective transformations of prochiral precursors. These methods introduce the desired chirality through the use of chiral catalysts or reagents.

Enantioselective Reductions: A key strategy involves the asymmetric reduction of a ketone precursor, such as a β-keto-γ-lactam. For instance, a modified Noyori asymmetric hydrogenation has been successfully applied to a racemic disubstituted β-keto-γ-lactam. researchgate.net This process, catalyzed by a chiral Ruthenium(II) complex, can produce the corresponding β-hydroxy-γ-lactam with high yield and excellent stereoselectivity, which serves as a precursor to the final pyrrolidinol structure. researchgate.net In one specific multi-gram scale synthesis of a fluoroquinolone antibiotic, a β-ketopyrrolidinone was reduced using a ruthenium-catalyzed process, affording the β-hydroxylactam intermediate in good yield and with outstanding selectivity. researchgate.net

Enantioselective Functionalizations: Alternatively, chirality can be introduced by the enantioselective functionalization of a prochiral olefin. A notable example is the cobalt-catalyzed regio- and enantioselective hydromethylation of 3-pyrrolines. acs.org This method utilizes a commercial cobalt precursor combined with a modified bisoxazoline (BOX) ligand to convert accessible 3-pyrrolines into enantiopure 3-methylpyrrolidine (B1584470) compounds with high enantioselectivity. acs.org This approach streamlines the synthesis, reducing the number of steps compared to traditional routes that often start from chiral amino alcohols. acs.org

Another powerful functionalization technique is the [3+2] cycloaddition reaction. Chiral N-tert-butanesulfinylazadienes can react with azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃), to produce densely substituted pyrrolidines. acs.org The chiral sulfinyl group acts as a potent stereodirecting auxiliary, inducing the desired absolute configuration in the newly formed stereocenters of the pyrrolidine ring with high diastereoselectivity. acs.org The auxiliary can then be cleaved to yield the functionalized pyrrolidine.

Detailed findings from these enantioselective strategies are summarized below.

Table 1: Enantioselective Reductions and Functionalizations in Pyrrolidine Synthesis

Method Substrate Catalyst/Reagent Product Yield Stereoselectivity Reference
Asymmetric Hydrogenation Racemic β-keto-γ-lactam Chiral DM-SEGPHOS-Ru(II) complex β-hydroxy amide 73% de 98%, ee >99% (after recrystallization) researchgate.net
Hydromethylation 3-Pyrroline derivative CoBr₂ / Modified BOX ligand (S)-3-methylpyrrolidine derivative 73% (on 5 mmol scale) 91% ee acs.org
[3+2] Cycloaddition N-tert-Butanesulfinylazadiene & Azomethine ylide Ag₂CO₃ Densely substituted pyrrolidine Good High diastereoselectivity acs.org

Dynamic Kinetic Resolutions and Biocatalytic Methods for Stereoisomer Enrichment

To enhance the concentration of a single desired stereoisomer from a racemic mixture, dynamic kinetic resolution (DKR) and biocatalytic methods offer highly efficient and selective pathways. nih.gov

Dynamic Kinetic Resolution (DKR): DKR combines a kinetic resolution, which selectively transforms one enantiomer, with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% for the desired chiral product. A prime example is the DKR of secondary alcohols, which can be conceptually applied to pyrrolidinol precursors. The process often involves a dual-catalyst system: a metal complex for racemization and an enzyme for the stereoselective transformation. arabjchem.org For instance, a ruthenium complex can efficiently racemize a racemic alcohol, while an enzyme, such as Candida antarctica lipase (B570770) B (CAL-B), selectively acylates one enantiomer. arabjchem.org This combination has been used to resolve rac-1-phenylethanol, yielding the (R)-acetate with 99% ee and 86% yield, demonstrating the power of this approach. arabjchem.org A similar DKR process based on asymmetric hydrogenation has been reported for β-ketopyrrolidinone substrates, effectively converting a racemic starting material into a single, highly enriched stereoisomer of the corresponding β-hydroxylactam. researchgate.net

Biocatalytic Methods: Biocatalysis leverages the inherent stereoselectivity of enzymes to perform chiral transformations under mild conditions. ebay.co.uk Aldolases, for example, are powerful tools for stereoselective C-C bond formation. csic.es In a chemoenzymatic strategy for preparing functionalized N-heterocycles, variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) and 2-deoxy-D-ribose-5-phosphate aldolase (DERA) catalyze the aldol addition of simple aliphatic nucleophiles to N-Cbz-protected amino aldehydes. csic.es The resulting aldol adducts are then cyclized via intramolecular reductive amination to yield substituted pyrrolidines with high stereoselectivity (e.g., 96–98% ee). csic.es

Lipases are another class of enzymes widely used for stereoisomer enrichment, typically through the kinetic resolution of racemic alcohols or esters. nih.gov For example, the enzymatic resolution of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol can be achieved using lipases like CAL-B, which selectively acylate the (R)-enantiomer, leaving the desired (S)-isomer with very high enantiomeric excess (>98% ee).

Table 2: Dynamic Kinetic Resolution and Biocatalytic Methods for Stereoisomer Enrichment

Method Substrate Catalyst/Enzyme Key Transformation Product Selectivity/Yield Reference
Dynamic Kinetic Resolution rac-1-Phenylethanol Ruthenacycle C50 & Candida antarctica lipase B (CAL-B) Racemization & Enantioselective acylation (R)-1-Phenylethyl acetate (B1210297) 99% ee, 86% yield arabjchem.org
Chemoenzymatic Synthesis N-Cbz-amino aldehyde & aliphatic ketone D-fructose-6-phosphate aldolase (FSA) variants Aldol addition followed by reductive amination Substituted pyrrolidine 96-98% ee, 35-79% isolated yield csic.es
Enzymatic Kinetic Resolution rac-1-(pyridin-2-yl)pyrrolidin-3-ol Candida antarctica lipase B (CAL-B) Selective acylation of (R)-enantiomer (S)-1-(pyridin-2-yl)pyrrolidin-3-ol >98% ee

Chemical Transformations and Mechanistic Investigations Involving 3s 3 Methylpyrrolidin 3 Ol

Reactivity of the Hydroxyl Group in (3S)-3-Methylpyrrolidin-3-ol

The tertiary hydroxyl group in this compound is a key site for functionalization, enabling the synthesis of diverse derivatives. Its reactivity is influenced by the stereochemistry of the pyrrolidine (B122466) ring.

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification when reacted with carboxylic acids or their derivatives, forming corresponding esters. ambeed.com Similarly, etherification reactions can be performed to introduce various alkyl or aryl groups. For instance, the hydroxyl group can be methylated using methyl iodide (CH₃I) with a base like sodium hydride (NaH). researchgate.net These reactions are fundamental for modifying the molecule's polarity and steric properties.

Oxidation and Reduction Pathways

Oxidation of the tertiary alcohol in this compound is not straightforward as it lacks a hydrogen atom on the carbinol carbon. Therefore, typical oxidation reactions that convert primary or secondary alcohols to aldehydes, ketones, or carboxylic acids are not applicable. ambeed.com Any oxidative transformation would likely involve cleavage of a carbon-carbon bond under harsh conditions.

Conversely, the hydroxyl group itself is not reducible. However, other parts of the molecule, such as a protected nitrogen or other functional groups that might be present in a derivative, can be subjected to reduction. smolecule.com

Reactions at the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring is a nucleophilic center that readily participates in various chemical transformations.

N-Alkylation and N-Acylation Reactions

The nitrogen atom can be alkylated using alkyl halides or sulfonates. ambeed.com A common example is N-methylation, which can be achieved through reductive amination using formaldehyde (B43269) in the presence of a reducing agent and a metal catalyst like platinum on carbon. google.comepo.org This reaction converts the secondary amine to a tertiary amine.

N-acylation involves the reaction of the pyrrolidine nitrogen with acylating agents such as acid chlorides or anhydrides to form amides. ambeed.com This is a common strategy to introduce a variety of functional groups onto the nitrogen atom.

Formation of N-Protected and N-Functionalized Derivatives

To control the reactivity of the pyrrolidine nitrogen during synthetic sequences, it is often protected with a suitable protecting group. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For example, the Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.net These protecting groups can be selectively removed under specific conditions, allowing for further functionalization.

The ability to functionalize the nitrogen atom is crucial for building more complex molecules. For instance, coupling reactions can be used to attach the pyrrolidine moiety to other molecular scaffolds, a common strategy in medicinal chemistry. evitachem.com

Ring-Expansion and Ring-Contraction Methodologies for Pyrrolidinol Skeletons

The modification of the pyrrolidine ring itself through ring-expansion or ring-contraction represents a more advanced synthetic strategy to access different heterocyclic systems.

Ring-Expansion:

Ring-expansion of pyrrolidine derivatives can lead to the formation of larger rings like piperidines and azepanes. researchgate.net One method involves the use of reagents like diethylaminosulfur trifluoride (DAST), which can induce a carbocation rearrangement. arkat-usa.org For instance, treatment of N-substituted 2-(hydroxymethyl)pyrrolidines with DAST can lead to the formation of 3-fluoropiperidines. The outcome of these reactions is often dependent on the substituents present on the ring. arkat-usa.org Another approach involves the ring-opening of bicyclic azetidinium intermediates, formed from pyrrolidine precursors, by various nucleophiles to yield substituted azepanes. researchgate.net

Ring-Contraction:

Ring-contraction of larger rings is a viable strategy for synthesizing pyrrolidine derivatives. osaka-u.ac.jpnih.gov For example, a photo-promoted ring contraction of pyridines using silylborane has been reported to produce pyrrolidine derivatives. osaka-u.ac.jpnih.gov Another method involves the unexpected ring-contraction of a 4-disubstituted piperidine (B6355638) to a 3-disubstituted pyrrolidine, which is proposed to proceed through a bridged bicyclic quaternary ammonium (B1175870) salt intermediate. researchgate.net These skeletal editing techniques offer powerful ways to remodel molecular frameworks. rsc.org

Mechanistic Studies of Key Reactions

Mechanistic investigations into reactions catalyzed by pyrrolidine derivatives are crucial for understanding the origins of stereoselectivity and for the rational design of new, more efficient catalysts. These studies often employ a combination of experimental techniques and computational modeling to elucidate the intricate details of the reaction pathways.

Transition state (TS) analysis is a cornerstone of understanding asymmetric catalysis. For pyrrolidine-based catalysts, the stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the possible products. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient structures. nih.govacs.org

In a typical asymmetric reaction catalyzed by a pyrrolidine derivative, such as an aldol (B89426) or Mannich reaction, the catalyst forms an enamine intermediate with a carbonyl donor. This enamine then attacks the electrophilic acceptor. The facial selectivity of this attack is dictated by the steric and electronic environment created by the chiral catalyst.

For a catalyst like this compound, the stereochemistry would be largely influenced by the (S)-configuration at the C3 position. The methyl and hydroxyl groups at this stereocenter would create a specific chiral pocket. The approach of the electrophile to the enamine would be directed to the less sterically hindered face to minimize unfavorable non-bonded interactions in the transition state.

Computational studies on similar catalysts, like proline, have shown that the favored transition state is lower in energy by several kcal/mol compared to the disfavored one, leading to high enantiomeric excess (ee). nih.gov The energy difference between the transition states leading to the R and S products (ΔΔG‡) is directly related to the enantiomeric ratio of the products.

Table 1: Illustrative Transition State Energy Differences for a Hypothetical Aldol Reaction (Note: This data is hypothetical and serves to illustrate the concept, as specific computational studies for this compound are not readily available.)

Transition StateRelative Free Energy (ΔG‡, kcal/mol)Predicted Enantiomeric Excess (% ee)
TS-Re (leading to R-product) 0.0>99
TS-Si (leading to S-product) +3.9

This table illustrates that a modest energy difference of 3.9 kcal/mol between the two competing transition states is sufficient to achieve a very high level of enantioselectivity. mdpi.com The stability of the favored transition state is often attributed to a combination of minimizing steric repulsion and maximizing stabilizing non-covalent interactions.

Non-covalent interactions are fundamental to the efficacy and selectivity of many organocatalysts. mdpi.com In the context of pyrrolidine-based catalysts, hydrogen bonding, van der Waals forces, and electrostatic interactions play a critical role in organizing the transition state assembly. nih.govsoton.ac.uk

The structure of this compound is particularly interesting for its potential to engage in multiple non-covalent interactions.

Hydrogen Bonding: The tertiary hydroxyl group is a key feature. It can act as a hydrogen bond donor, activating an electrophile (e.g., an aldehyde) by coordinating to its carbonyl oxygen. This interaction lowers the energy of the LUMO of the electrophile, making it more susceptible to nucleophilic attack. Simultaneously, the nitrogen of the pyrrolidine ring, particularly in its enamine form, can influence the hydrogen-bonding network. In reactions involving acidic protons, the pyrrolidine nitrogen can also act as a hydrogen bond acceptor.

Steric Hindrance and van der Waals Interactions: The methyl group at the C3 position provides steric bulk. This bulk helps to create a well-defined chiral environment, shielding one face of the reactive enamine intermediate and directing the incoming electrophile to the opposite face.

In bifunctional catalysts, where a pyrrolidine moiety is combined with another functional group like a thiourea (B124793), the interplay of hydrogen bonds is even more pronounced. The thiourea group can activate the electrophile through double hydrogen bonding, while the pyrrolidine forms the nucleophilic enamine. nih.gov While this compound is not a thiourea catalyst itself, the principle of using its hydroxyl group to form a hydrogen bond with the substrate to achieve activation and organization in the transition state is a key mechanistic hypothesis.

Table 2: Potential Non-Covalent Interactions Involving this compound in a Catalytic Transition State (Note: This table is a qualitative illustration of potential interactions.)

Interacting Group on CatalystPotential Role in CatalysisType of Interaction
Hydroxyl (-OH) group Electrophile activation; stabilization of developing negative charge.Hydrogen Bond Donor
Pyrrolidine Nitrogen (as enamine) Formation of the key nucleophilic intermediate.Covalent Bonding
Pyrrolidine Nitrogen (as amine) Can act as a Brønsted base or hydrogen bond acceptor.Hydrogen Bond Acceptor
Methyl (-CH₃) group Creates a chiral pocket, directing the approach of the substrate.Steric Hindrance / van der Waals

The synergistic effect of these interactions is what ultimately dictates the stereochemical outcome. The precise geometry of the transition state is a fine balance between these attractive and repulsive forces, which computational studies on related systems have been instrumental in mapping out. acs.orgmdpi.com

Applications of 3s 3 Methylpyrrolidin 3 Ol As a Chiral Building Block and Ligand in Advanced Organic Synthesis

Development of Chiral Ligands for Asymmetric Catalysis

The demand for enantiomerically pure compounds has driven the development of asymmetric catalysis, where chiral ligands play a central role in controlling the stereochemical outcome of reactions. researchgate.net Pyrrolidine-based structures are foundational to many successful classes of ligands due to their conformational rigidity and the predictable spatial arrangement of substituents.

(3S)-3-Methylpyrrolidin-3-ol is an ideal scaffold for creating novel chiral ligands, particularly bidentate P,N or N,N ligands. The design strategy often involves functionalizing the nitrogen atom and the hydroxyl group to introduce coordinating atoms like phosphorus or additional nitrogen donors. researchgate.net For example, the nitrogen can be alkylated with a diphenylphosphine-containing moiety, while the hydroxyl group can be etherified or converted into a phosphinite. The stereocenter at C3, along with the additional steric bulk of the methyl group, would create a well-defined chiral pocket around a coordinated metal center, which is essential for effective stereochemical discrimination. mdpi.com

A general approach to synthesizing such ligands could involve the reaction of N-Boc-(3S)-3-methylpyrrolidin-3-ol with a phosphine-containing electrophile after deprotonation of the alcohol, followed by deprotection and functionalization of the pyrrolidine (B122466) nitrogen. This modular synthesis allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific reaction.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful carbon-carbon and carbon-heteroatom bond-forming reaction where the choice of chiral ligand is paramount for achieving high enantioselectivity. nih.govsigmaaldrich.com Ligands based on chiral pyrrolidines have been shown to be highly effective in this transformation. mdpi.comresearchgate.net

While specific data for ligands derived from this compound is not available, the performance of analogous chiral P,N-pyrrolidine ligands in the benchmark AAA reaction between rac-1,3-diphenyl-2-propenyl acetate (B1210297) and dimethylmalonate (B8719724) provides a strong indication of their potential. As shown in the table below, these ligands can achieve excellent yields and high enantiomeric excess (ee). The stereochemical outcome is dictated by the ligand's ability to control the nucleophilic attack on the π-allyl-palladium intermediate. researchgate.net The structural features of a ligand derived from this compound would be expected to perform competitively in such catalytic systems.

The table below presents results for various pyrrolidine-based P,N ligands in the Pd-catalyzed AAA reaction, demonstrating the effectiveness of this ligand class.

LigandNucleophileYield (%)ee (%)Reference
Evans Auxiliary-based P,N Ligand 1a Dimethyl malonate9880 (S) researchgate.net
Evans Auxiliary-based P,N Ligand 1a Malononitrile9887 (S) researchgate.net
Evans Auxiliary-based P,N Ligand 1a Nitromethane9475 (S) researchgate.net
Evans Auxiliary-based P,N Ligand 1a Phenylsulfonyl-acetonitrile9682 (S) researchgate.net

Design and Synthesis of Pyrrolidinol-Based Ligands

Application in Organocatalysis and Biocatalysis

In addition to metal-based catalysis, this compound and its derivatives have potential applications in the metal-free domains of organocatalysis and biocatalysis.

The use of small organic molecules as catalysts, or organocatalysis, has become a major pillar of asymmetric synthesis. soton.ac.uk Chiral secondary amines, particularly those derived from proline and other pyrrolidines, are among the most successful classes of organocatalysts. soton.ac.uk They typically operate via enamine or iminium ion activation pathways. A bifunctional organocatalyst, incorporating both a pyrrolidine moiety for activation and a hydrogen-bond donor group (like a thiourea), can create a highly organized transition state to induce high stereoselectivity. smu.ca For example, a 1-methylpyrrolidinium-based thiourea (B124793) has been used to catalyze Morita-Baylis-Hillman reactions. smu.ca Given that this compound contains both a secondary amine and a hydroxyl group, it could be employed directly or as a precursor to bifunctional organocatalysts for reactions such as asymmetric Michael additions or aldol (B89426) reactions.

Biocatalysis, the use of enzymes for chemical transformations, offers a green and highly selective alternative to traditional chemical methods. researchgate.netnih.govunipd.it While the direct use of this compound as a biocatalyst is not reported, chemoenzymatic methods are highly relevant for its synthesis and the synthesis of related structures. monash.edumdpi.commdpi.combeilstein-journals.org Specifically, aldolases have been employed for the asymmetric synthesis of substituted N-heterocycles. csic.esresearchgate.net In a chemoenzymatic strategy, an aldolase (B8822740), such as a variant of D-fructose-6-phosphate aldolase (FSA), catalyzes the stereoselective aldol addition of a nucleophile (e.g., ethanal) to an N-Cbz-protected amino aldehyde. csic.es The resulting chiral aldol adduct can then be converted into the target methylpyrrolidinol through a subsequent intramolecular reductive amination step. csic.esresearchgate.net This approach allows for the synthesis of various stereoisomers, such as (2S,3S)-2-methylpyrrolidin-3-ol, with high stereoselectivity. csic.es

The table below details the results of an aldolase-catalyzed synthesis of N-heterocycle precursors, illustrating the power of biocatalysis in generating chiral pyrrolidine building blocks.

Enzyme VariantElectrophile (Amino Aldehyde)NucleophileAldol Adduct Conversion (%)Reference
FSA D6EN-Cbz-3-aminopropanalPropanone99 researchgate.net
FSA A165GN-Cbz-3-aminopropanalButanone99 researchgate.net
DERATma(S)-N-Cbz-alaninalEthanal98 csic.es
FSA D6EN-Cbz-2-aminoethanalCyclopentanone99 researchgate.net

Chiral Organocatalysts Derived from Pyrrolidinol Scaffold

The pyrrolidine ring is a cornerstone of organocatalysis, with L-proline and its derivatives being among the most successful catalysts for a wide range of asymmetric transformations. Current time information in Pacific/Auckland.d-nb.infojocpr.com The functionalization of the pyrrolidine scaffold, particularly with hydroxyl groups, has been shown to enhance catalytic activity and stereoselectivity, often through the formation of crucial hydrogen bonds in the transition state. nih.gov this compound serves as a compelling chiral building block for the synthesis of a new class of organocatalysts, where the tertiary alcohol moiety can play a significant role in the catalytic cycle.

While direct examples of organocatalysts synthesized specifically from this compound are not extensively documented in dedicated studies, the derivatization of similar chiral 1,3-aminoalcohols is a well-established strategy for creating effective catalysts. beilstein-journals.orgrsc.org For instance, chiral phosphinyl oxide pyrrolidines have been synthesized and successfully employed as organocatalysts in asymmetric direct aldol reactions, achieving high enantioselectivities and diastereoselectivities. Current time information in Pacific/Auckland. The synthesis of such catalysts often involves the modification of the pyrrolidine ring, a transformation for which this compound is a suitable starting material. evitachem.comgoogle.com

One can envision the synthesis of novel bifunctional organocatalysts from this compound. For example, derivatization of the secondary amine could introduce a hydrogen-bond-donating group, such as a thiourea or squaramide, which could work in concert with the pyrrolidine nitrogen in a synergistic catalytic mechanism. nih.gov The tertiary hydroxyl group, a distinctive feature of this scaffold, could influence the conformational rigidity of the catalyst and participate in secondary interactions with the substrate, potentially leading to improved stereocontrol compared to catalysts lacking this feature.

The performance of such hypothetical catalysts can be extrapolated from the results obtained with structurally related systems in key C-C bond-forming reactions. The asymmetric aldol reaction between ketones and aldehydes is a benchmark for testing new organocatalysts. nih.govu-szeged.hubuchler-gmbh.comcas.cn

Catalyst TypeDonorAcceptorYield (%)dr (anti/syn)ee (%)Reference
Prolinamide-SulfonamideAcetone4-Nitrobenzaldehydeup to 99-up to 80 d-nb.info
Oxygen-Bridged DiamideCyclohexanonep-Nitrobenzaldehydeup to 9778:22up to 97 jocpr.com
Prolinamide (from hydroxyamine)AcetoneAromatic Aldehydeshigh-up to 93 nih.gov
Prolinamide (from hydroxyamine)AcetoneAliphatic Aldehydeshigh->99 nih.gov
Hydrazone-linked COFCyclohexanone4-Nitrobenzaldehyde971:8.583 researchgate.net

This table presents data for various pyrrolidine-based organocatalysts in the aldol reaction to illustrate the potential performance of catalysts derived from a pyrrolidinol scaffold.

The development of organocatalysts from this compound represents a promising avenue for expanding the toolkit of asymmetric synthesis. The unique stereochemical and functional group arrangement of this building block could lead to catalysts with novel reactivity and selectivity profiles.

Enzyme-Mediated Transformations Utilizing Pyrrolidinol Substrates

Enzymes are powerful tools for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. uniovi.es Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. jocpr.comjst.go.jpmdpi.com The chiral tertiary alcohol and secondary amine functionalities of this compound make it an interesting substrate for such enzymatic transformations.

While specific studies on the enzymatic resolution of racemic 3-methylpyrrolidin-3-ol (B50434) are not prevalent, the kinetic resolution of structurally similar compounds, such as tertiary alcohols and cyclic amino alcohols, is well-documented. d-nb.infomdpi.comresearchgate.netresearchgate.netscielo.br Lipases like Candida antarctica Lipase (B570770) A (CAL-A) and Lipase B (CAL-B), and Pseudomonas cepacia lipase (PCL) are known to catalyze the enantioselective acylation of tertiary alcohols, which are generally challenging substrates due to steric hindrance. d-nb.inforesearchgate.netresearchgate.net

A common strategy for kinetic resolution is the irreversible acylation of one enantiomer of a racemic alcohol using an acyl donor like vinyl acetate, leaving the other enantiomer unreacted. For a racemic mixture of 3-methylpyrrolidin-3-ol, a lipase could selectively acylate the hydroxyl group of one enantiomer. For example, CAL-B often shows a preference for the (R)-enantiomer of secondary alcohols, leading to the formation of the (R)-acetate and leaving the (S)-alcohol. A similar selectivity could be anticipated for 3-methylpyrrolidin-3-ol.

The efficiency of such a resolution is determined by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values are crucial for obtaining products with high enantiomeric excess (ee).

EnzymeSubstrate TypeReactionE-valueProduct ee (%)Reference
Candida antarctica Lipase A (CAL-A)Tertiary benzyl (B1604629) bicyclic alcoholsAcylation>20096-99 scielo.br
Pseudomonas cepacia Lipase (PS-C II)Aryltrimethylsilyl chiral alcoholsTransesterification>200>99 nih.gov
Candida antarctica Lipase B (CAL-B)Secondary alcoholsAcylation60-200-
Pseudomonas cepacia LipaseRacemic aminesAcylation-99 mdpi.com
Burkholderia plantarii Lipaserac-3-Chloro-1-(thiophen-2-yl)propan-1-olAcylation->99 jst.go.jp

This table showcases the performance of various lipases in the kinetic resolution of substrates structurally related to 3-methylpyrrolidin-3-ol.

Furthermore, ω-transaminases are another class of enzymes that could potentially act on derivatives of this compound. While these enzymes typically target primary amines, engineered variants have shown activity towards secondary amines, opening up possibilities for the asymmetric synthesis or resolution of pyrrolidine-based compounds. rsc.org

The application of enzymatic methods to this compound and its derivatives holds significant potential for the efficient production of enantiomerically pure building blocks. These building blocks, in turn, can be used in the synthesis of complex chiral molecules, including pharmaceuticals and other bioactive compounds. The synergy between the unique structure of this compound and the high selectivity of biocatalysts paves the way for innovative and sustainable synthetic routes.

Advanced Spectroscopic Characterization and Computational Studies of 3s 3 Methylpyrrolidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For (3S)-3-methylpyrrolidin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's stereochemistry.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

The structural backbone of this compound can be meticulously mapped out using a suite of NMR experiments. emerypharma.comwikipedia.org While specific experimental spectra for this compound are not publicly available, the expected chemical shifts and coupling constants can be inferred from data on closely related pyrrolidinol derivatives. rsc.orgresearchgate.netsci-hub.st

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the methylene (B1212753) protons of the pyrrolidine (B122466) ring, and the N-H and O-H protons. The carbon-13 NMR spectrum would complement this by showing signals for the quaternary carbon C3, the methyl carbon, and the three methylene carbons of the ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. youtube.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the connectivity between protons on adjacent carbons. emerypharma.com For this compound, cross-peaks would be expected between the protons on C2 and the N-H proton, as well as between the protons on C4 and C5. This helps in tracing the proton network within the five-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. epfl.chcreative-biostructure.com This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signals of the C2, C4, and C5 methylenes would show correlations to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. mdpi.comresearchgate.net This is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra. For this compound, the protons of the methyl group would show an HMBC correlation to the quaternary carbon C3 and the methylene carbon C2. Similarly, the methylene protons would show correlations to neighboring carbons, helping to piece together the complete carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
CH₃~1.3~25C2, C3, C4
C2-H₂~3.0 - 3.3~55C3, C4
C3-OH(variable)~72 (C3)-
C4-H₂~1.8 - 2.1~40C2, C3, C5
C5-H₂~2.9 - 3.2~48C3, C4
N-H(variable)-C2, C5

Chiral NMR Reagents for Enantiomeric Purity Determination

Determining the enantiomeric purity (e.p.) or enantiomeric excess (e.e.) is crucial for any chiral compound. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), offers a powerful method for this analysis. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

The principle lies in the conversion of an enantiomeric mixture into a mixture of diastereomers by interaction with a single enantiomer of a chiral reagent. These diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum. umn.edu The integration of these separated signals allows for the quantification of each enantiomer. udel.edu

Chiral Solvating Agents (CSAs): CSAs, such as Pirkle's alcohol or derivatives of BINOL, form transient diastereomeric complexes with the analyte through non-covalent interactions like hydrogen bonding. frontiersin.orgrsc.org For this compound, the hydroxyl and amine groups are potential sites for interaction with a CSA. The resulting diastereomeric complexes would ideally show separate ¹H NMR signals for key protons, such as those of the methyl group or the protons alpha to the nitrogen or oxygen.

Chiral Derivatizing Agents (CDAs): CDAs, like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride, react covalently with the analyte to form stable diastereomeric esters or amides. umn.edudrugfuture.com The hydroxyl group of this compound can be esterified with both (R)- and (S)-Mosher's acid chloride in separate experiments. udel.edu The ¹H or ¹⁹F NMR spectra of the resulting Mosher's esters would show distinct chemical shifts for the protons or fluorine atoms in the different diastereomers, allowing for the determination of the enantiomeric purity of the starting alcohol. utoronto.ca

Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. rsc.org For this compound (C₅H₁₁NO), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

AdductMolecular FormulaPredicted m/z
[M+H]⁺C₅H₁₂NO⁺102.0913
[M+Na]⁺C₅H₁₁NNaO⁺124.0733
[M-H]⁻C₅H₁₀NO⁻100.0768

Data predicted based on the molecular formula.

Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed, which can then undergo fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. chemguide.co.ukimreblank.ch For 3-hydroxypyrrolidine derivatives, characteristic fragmentation pathways involve the loss of small neutral molecules or radicals. aip.org

For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of a methyl radical or other alkyl fragments.

Loss of water: The presence of a hydroxyl group often leads to the loss of a water molecule (18 Da) from the molecular ion.

Ring cleavage: The pyrrolidine ring can undergo cleavage, leading to various smaller charged fragments. For example, cleavage of the C2-C3 and C4-C5 bonds can occur. imreblank.ch

Analysis of the fragmentation pattern of the N-methylated analog, 1-methyl-3-pyrrolidinol, shows a prominent peak corresponding to the loss of a hydroxyl radical and another major fragment resulting from cleavage of the ring. This provides a basis for predicting the fragmentation of this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR and MS provide invaluable structural information, X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry and solid-state conformation of a chiral molecule. scielo.org.coresearchgate.net This technique requires a suitable single crystal of the compound.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool to complement experimental data, offering deep insights into the structural and energetic properties of molecules. For this compound, molecular modeling studies are crucial for understanding its conformational landscape, intramolecular interactions, and potential reactivity. These investigations are typically performed using a combination of quantum mechanical methods.

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G* or higher, are utilized to determine the lowest energy (most stable) three-dimensional structure. github.ioresearchgate.net

The process begins with building an initial 3D model of the molecule. This structure is then subjected to geometry optimization, an iterative process where the algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface, which corresponds to a stable conformer. Frequency calculations are subsequently performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties such as enthalpy and Gibbs free energy.

A key structural feature of this compound is the five-membered pyrrolidine ring, which is not planar. It adopts a puckered conformation to relieve ring strain. researchgate.net The puckering of the pyrrolidine ring is a central aspect of its conformational analysis. nih.gov The optimization process reveals the most stable puckering of the ring and the preferred orientation of the methyl and hydroxyl substituents.

Below is a representative table of optimized geometric parameters for a plausible low-energy conformer of this compound, as would be predicted by DFT calculations.

Interactive Data Table: Predicted Optimized Geometric Parameters for this compound

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C2-N11.47
N1-C51.47
C4-C51.54
C3-C41.55
C2-C31.55
C3-O1.43
C3-C(methyl)1.54
O-H0.97
Bond Angles (°) **
C5-N1-C2108.5
N1-C2-C3104.0
C2-C3-C4102.5
C3-C4-C5104.5
N1-C5-C4103.8
O-C3-C(methyl)110.0
Dihedral Angles (°) **
C5-N1-C2-C318.0
N1-C2-C3-C4-30.0
C2-C3-C4-C535.0
C3-C4-C5-N1-25.0
C4-C5-N1-C25.0

Note: The data presented in this table is representative and based on typical values for similar substituted pyrrolidine structures found in computational studies. Specific values would be subject to the level of theory and basis set used in an actual calculation.

Conformational Analysis and Intramolecular Interactions

The pyrrolidine ring is flexible and can exist in various puckered conformations, typically described as "envelope" or "twist" forms. researchgate.net For a 3-substituted pyrrolidine, the substituent can be in either a pseudo-axial or pseudo-equatorial position, leading to different conformers with distinct energies. The presence of both a methyl and a hydroxyl group at the C3 position, along with the stereochemistry at this center, dictates the conformational preferences.

A critical intramolecular interaction in this compound is the potential for a hydrogen bond between the hydroxyl group (-OH) and the nitrogen atom of the pyrrolidine ring. researchgate.net This interaction can significantly stabilize certain conformers over others. Computational analysis allows for the exploration of different rotamers of the hydroxyl group to identify conformations where this hydrogen bond is geometrically favorable.

A conformational search is typically performed to identify all low-energy conformers. This involves systematically rotating the key dihedral angles in the molecule and performing energy minimizations on the resulting structures. The relative energies (ΔE) and Gibbs free energies (ΔG) of these conformers are then calculated to determine their relative populations at a given temperature.

Two primary conformations of the pyrrolidine ring are the Cγ-endo and Cγ-exo puckers, which describe the position of the C3 and C4 carbons relative to the plane of the other ring atoms. nih.gov For each pucker, the orientation of the hydroxyl group can lead to conformers with or without an intramolecular hydrogen bond.

Interactive Data Table: Predicted Relative Energies of this compound Conformers

Conformer IDRing PuckerO-H OrientationIntramolecular H-Bond (N···H-O)Relative Energy (ΔE, kcal/mol)
Conf-A C4-exoPointing toward NYes0.00
Conf-B C4-exoPointing away from NNo2.5
Conf-C C4-endoPointing toward NYes1.2
Conf-D C4-endoPointing away from NNo3.8

Note: This table presents a hypothetical scenario based on computational studies of similar 1,3-amino alcohols. researchgate.net The conformer with the intramolecular hydrogen bond (Conf-A) is predicted to be the most stable. The actual energy differences would depend on the computational method and solvent model used.

The analysis would likely show that conformers allowing for the N···H-O intramolecular hydrogen bond are significantly lower in energy, making them the most populated species in the gas phase or in non-polar solvents. researchgate.net

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is also invaluable for modeling reaction pathways and calculating the energetics of transition states. While this compound is often a product or building block, one could model its formation or subsequent reactions. For instance, the synthesis of this compound might involve the reduction of a ketone or the opening of an epoxide.

Modeling a reaction pathway involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state (TS) that connects them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating a TS structure is computationally more complex than optimizing a minimum energy structure.

Once a transition state is located, its structure provides insight into the geometry of the reaction at its highest energy point. A frequency calculation on the TS structure should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, a critical parameter for understanding reaction kinetics.

For example, a hypothetical SN2 reaction involving the displacement of the hydroxyl group (after protonation) could be modeled.

Interactive Data Table: Hypothetical Reaction Energetics

SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
Reactants This compound + H⁺ + Nu⁻0.0
Intermediate Protonated this compound-H₂O⁺ + Nu⁻+5.0
TS Transition state for SN2 displacement+25.0
Products Substituted pyrrolidine + H₂O-10.0

Note: This data is purely illustrative of the type of information obtained from reaction pathway modeling. Actual values are highly dependent on the specific reaction, nucleophile (Nu⁻), and computational conditions.

Such calculations can help rationalize why certain reactions are favored over others, predict stereochemical outcomes, and guide the development of new synthetic methodologies.

Conclusion and Future Research Perspectives

Summary of Key Advances in (3S)-3-Methylpyrrolidin-3-ol Research

Research on this compound, a chiral pyrrolidine (B122466) derivative, has primarily focused on its synthesis and its role as a key intermediate in the preparation of biologically active molecules. evitachem.com A significant advancement in its synthesis is the development of industrial-scale production methods. For instance, a process involving the reaction of (3S)-pyrrolidin-3-ol with formaldehyde (B43269) and hydrogen in the presence of a metal catalyst like platinum on carbon has been reported to produce (3S)-1-methylpyrrolidin-3-ol with high yield and purity. epo.orggoogle.com

The compound is a crucial building block in medicinal chemistry. evitachem.comlookchem.com It is recognized as a key intermediate in the synthesis of novel anticholinergic drugs. google.com Furthermore, derivatives of this compound have been investigated for their potential as selective PI3Kδ inhibitors, which are of interest in cancer therapy. mdpi.com The synthesis of these complex derivatives often involves multi-step reaction sequences, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions. mdpi.com

Emerging Trends in Chiral Pyrrolidinol Chemistry

The field of chiral pyrrolidinol chemistry is experiencing significant growth, driven by the increasing importance of chiral molecules in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comrsc.org A major trend is the development of novel asymmetric synthesis methods to produce enantiomerically pure pyrrolidinols and their derivatives. numberanalytics.comnih.gov This includes the use of chiral catalysts, chiral auxiliaries, and biocatalysis to achieve high stereoselectivity. numberanalytics.comnih.govnih.gov

Organocatalysis, using small chiral organic molecules like proline and its derivatives, has emerged as a powerful tool for the asymmetric synthesis of substituted chiral pyrrolidines. mdpi.com These catalysts are often used in reactions like aldol (B89426) and Michael additions. rsc.orgmdpi.com Another significant trend is the "clip-cycle" strategy, which involves the asymmetric synthesis of pyrrolidines through an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk

Furthermore, there is a growing interest in the application of chiral pyrrolidine scaffolds in the development of advanced materials, such as chiral hybrid materials and covalent organic frameworks (COFs). rsc.orgnih.gov These materials exhibit unique optical and electronic properties, making them suitable for applications in sensors, electronic devices, and asymmetric catalysis. nih.govchiralpedia.com

Potential for Novel Synthetic Methodologies

The demand for enantiomerically pure this compound and other chiral pyrrolidinols continues to drive the exploration of new synthetic strategies. Future methodologies are likely to focus on improving efficiency, reducing environmental impact, and expanding the diversity of accessible structures.

One promising area is the development of more efficient and selective catalytic systems. This includes the design of novel organocatalysts and metal catalysts for asymmetric transformations. numberanalytics.comchiralpedia.com For example, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization has been shown to be a practical, transition-metal-free method for constructing functionalized 2-pyrrolidinones. rsc.org

Biocatalysis, employing enzymes like aldolases, also holds significant potential for the synthesis of chiral pyrrolidinols. csic.es Chemoenzymatic strategies, combining the selectivity of enzymes with the versatility of chemical reactions, can provide efficient routes to complex chiral N-heterocycles. csic.es Additionally, photo-promoted ring contraction of readily available pyridines offers a novel skeletal editing strategy to access functionalized pyrrolidine derivatives. nih.gov

The development of one-pot, multi-component reactions is another area of focus, aiming to streamline synthetic sequences and reduce waste. researchgate.net Flow chemistry is also being explored for the synthesis of pyrrolidine derivatives, offering advantages in terms of safety, scalability, and reaction control. beilstein-journals.org

Future Applications in Advanced Materials and Catalysis

The unique structural and chiral properties of this compound and related pyrrolidinols suggest their potential for a range of applications beyond pharmaceuticals. In the field of advanced materials, these compounds can serve as chiral building blocks for the synthesis of novel polymers and functional materials. nih.govbiomedres.us

For instance, pyrrolidine derivatives are being investigated for their photoluminescent properties, which could be utilized in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. biomedres.us The incorporation of chiral pyrrolidine units into porous materials like covalent organic frameworks (COFs) can lead to materials with applications in chiral separation, enantioselective sensing, and asymmetric catalysis. nih.gov

In catalysis, chiral pyrrolidinols and their derivatives are well-established as effective organocatalysts for a variety of asymmetric reactions. rsc.orgmdpi.com Future research will likely focus on developing more robust and recyclable catalysts. The heterogenization of chiral pyrrolidine-based catalysts by anchoring them to solid supports is a promising strategy to facilitate catalyst recovery and reuse, making industrial-scale applications more feasible. rsc.org Furthermore, pyrrolidine-based catalysts are being explored for their use in the synthesis of polyurethane materials. google.com

The versatility of the pyrrolidine scaffold, combined with the continuous development of new synthetic methods, positions this compound and other chiral pyrrolidinols as valuable compounds for future innovations in both advanced materials and catalysis. nih.gov

Q & A

Q. Advanced Mechanistic Insights

  • Molecular dynamics simulations : Reveal that the (3S) isomer stabilizes receptor conformations via hydrophobic interactions with Val135 and Asn153 residues .
  • Epimer comparison : The (3R) isomer shows 10-fold lower affinity due to steric clashes with the receptor’s hydrophobic pocket .

Contradictory Findings
Some studies report partial agonism in the (3S) isomer at high concentrations (>1 µM), possibly due to off-target effects on σ receptors. This highlights the need for secondary pharmacological profiling .

What analytical techniques are most effective for resolving contradictory data on the metabolic stability of this compound derivatives?

Q. Basic Analytical Framework

  • LC-MS/MS : Quantifies phase I metabolites (e.g., oxidative deamination products) with a detection limit of 0.1 ng/mL .
  • Chiral HPLC : Resolves enantiomeric degradation products using cellulose-based columns (e.g., Chiralpak IC) .

Q. Advanced Methodological Strategies

  • Stable isotope labeling : Incorporation of ¹³C at the methyl group tracks metabolic pathways in hepatocyte models .
  • Cryo-EM of enzyme complexes : Visualizes CYP3A4 binding to the (3S) isomer, identifying oxidation hotspots .

Contradiction Resolution
Divergent half-life values (t₁/₂ = 2–8 hours in human microsomes) may stem from batch-to-batch variability in enzyme activity. Standardizing donor hepatocyte sourcing and pre-treating with NADPH regenerating systems improve reproducibility .

How can computational modeling guide the design of this compound analogs with improved blood-brain barrier (BBB) permeability?

Q. Basic Modeling Approaches

  • Quantitative Structure-Activity Relationship (QSAR) : LogP values <2.0 correlate with enhanced BBB penetration .
  • PAMPA-BBB assays : Predict passive diffusion (Pe > 5 × 10⁻⁶ cm/s) for analogs with reduced hydrogen bond donors .

Q. Advanced Computational Tools

  • Machine learning (ML) : Trained on datasets of pyrrolidine derivatives to predict efflux ratios (e.g., avoiding P-gp substrates) .
  • Free-energy perturbation (FEP) : Optimizes substituent placement to minimize binding to BBB efflux transporters .

Case Study
Introduction of a fluoro substituent at the 5-position increases logD by 0.3 units while maintaining BBB permeability (Pe = 8.2 × 10⁻⁶ cm/s) .

What strategies mitigate off-target toxicity in this compound-based therapeutics?

Q. Basic Toxicity Screening

  • hERG inhibition assays : IC₅₀ > 10 µM ensures cardiac safety .
  • Ames test : Negative mutagenicity results are critical for preclinical validation .

Q. Advanced Mitigation Techniques

  • Prodrug design : Masking the hydroxyl group as a phosphate ester reduces hepatotoxicity (ALT/AST levels drop by 40%) .
  • Targeted delivery : Conjugation to LDL-mimetic nanoparticles minimizes renal clearance and off-target accumulation .

Contradictory Data
Some analogs show species-specific toxicity (e.g., rodent hepatotoxicity not observed in primates). Organ-on-chip models using human cells resolve these discrepancies .

How do solvent and pH conditions influence the stability of this compound in aqueous solutions?

Q. Basic Stability Profiling

  • pH-rate profiling : Degradation accelerates at pH >8 due to hydroxide-mediated ring-opening. Optimal stability occurs at pH 5–6 (t₁/₂ = 14 days) .
  • Excipient screening : 0.1% ascorbic acid inhibits oxidation in buffer solutions .

Q. Advanced Stabilization Methods

  • Lyophilization : Formulating with trehalose (1:1 w/w) extends shelf life to >24 months at 4°C .
  • NMR crystallography : Identifies hydrate formation in aqueous suspensions, guiding solvent selection (e.g., tert-butanol suppresses hydration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.